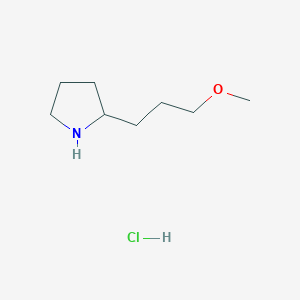![molecular formula C9H12N2O2S B1531839 (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol CAS No. 2165351-35-7](/img/structure/B1531839.png)
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
概要
説明
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol is a chemical compound that belongs to the class of oxolanes It features a unique structure with a pyrimidinyl sulfanyl group attached to an oxolane ring
科学的研究の応用
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol typically involves the following steps:
Formation of the Pyrimidinyl Sulfanyl Intermediate: The starting material, 4-methylpyrimidine, undergoes a thiolation reaction to introduce the sulfanyl group. This is achieved using reagents such as thiourea or sodium hydrosulfide under controlled conditions.
Oxolane Ring Formation: The intermediate is then subjected to a cyclization reaction to form the oxolane ring. This step often involves the use of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and product quality is also common.
化学反応の分析
Types of Reactions
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium iodide, acetone as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated oxolane derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, while the oxolane ring provides structural stability. This dual interaction enhances the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
(3R,4R)-4-[(4-chloropyrimidin-2-yl)sulfanyl]oxolan-3-ol: Similar structure with a chlorine atom instead of a methyl group.
(3R,4R)-4-[(4-fluoropyrimidin-2-yl)sulfanyl]oxolan-3-ol: Similar structure with a fluorine atom instead of a methyl group.
(3R,4R)-4-[(4-bromopyrimidin-2-yl)sulfanyl]oxolan-3-ol: Similar structure with a bromine atom instead of a methyl group.
Uniqueness
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its electronic properties and reactivity. This subtle difference can lead to variations in biological activity and chemical behavior compared to its halogenated analogs.
特性
IUPAC Name |
(3R,4R)-4-(4-methylpyrimidin-2-yl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-2-3-10-9(11-6)14-8-5-13-4-7(8)12/h2-3,7-8,12H,4-5H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGICEUJAHDTGJ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


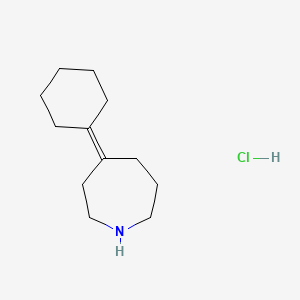
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
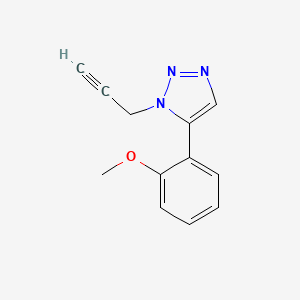
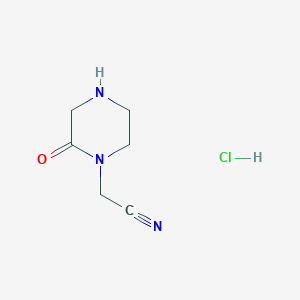
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)
![4-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1531770.png)

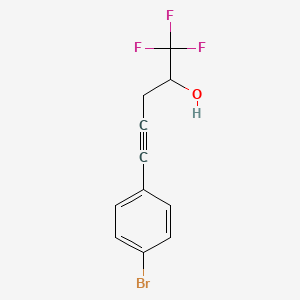
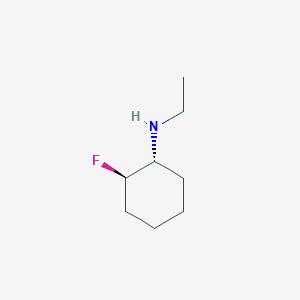
![N-[(1R,2R)-2-fluorocyclohexyl]-3,4-dimethylaniline](/img/structure/B1531774.png)
